molecular formula C13H23NO5 B6608018 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid CAS No. 2289940-23-2

2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid

Cat. No.: B6608018
CAS No.: 2289940-23-2
M. Wt: 273.33 g/mol
InChI Key: OBYQRFBFZHOZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-{[(tert-Butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid (hereafter referred to as the target compound) is a Boc-protected amino acid derivative featuring a tetrahydropyran (oxan-4-yl) substituent at the β-carbon. Its molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 273.33 g/mol (). The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a chiral building block due to its stereochemical specificity ().

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-13(4,10(15)16)9-5-7-18-8-6-9/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYQRFBFZHOZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1CCOCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Reaction Optimization

The synthesis often begins with the preparation of (Z)-methyl 2-(tert-butoxycarbonylamino)-3-(tetrahydro-2H-pyran-4-yl)acrylate, an α,β-unsaturated ester precursor. This intermediate is synthesized via a Horner-Wadsworth-Emmons reaction between a Boc-protected amino aldehyde and a phosphoryl-stabilized ylide. Key reaction parameters include:

  • Solvent : Methanol or tetrahydrofuran (THF).

  • Catalyst : Rhodium complexes, such as [(1R,1'R,2R,2'R)-2,2'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-1,1'-bi-1H-isophosphindole-κP2,κP2'][(1,2,5,6-η)-1,5-cyclooctadiene]rhodium tetrafluoroborate.

  • Hydrogen Pressure : 50 psi (≈3.4 atm).

  • Reaction Time : 3 hours at room temperature.

Under these conditions, the hydrogenation proceeds with 95% yield and high enantiomeric excess (ee >98%), attributed to the chiral rhodium catalyst’s ability to discriminate between prochiral faces of the α,β-unsaturated ester.

Post-Hydrogenation Workflow

Following hydrogenation, the methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide in a THF/water mixture (1:1 v/v) at 23°C for 7 hours. Acidification to pH 3 with hydrochloric acid precipitates the product, which is extracted into ethyl acetate and dried over magnesium sulfate.

Alternative Routes via Mitsunobu Reaction

Oxan-4-yl Group Introduction

In cases where the oxan-4-yl moiety is introduced post-Boc protection, the Mitsunobu reaction serves as a viable pathway. A representative protocol involves:

  • Substrate : Boc-protected serine or threonine derivatives.

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Nucleophile : Tetrahydro-2H-pyran-4-ol.

This method achieves moderate yields (60–75%) but requires careful control of stereochemistry to avoid racemization at the α-carbon.

Comparative Analysis of Synthetic Strategies

MethodYield (%)ee (%)Key AdvantagesLimitations
Catalytic Hydrogenation95>98High enantioselectivity; scalableRequires specialized rhodium catalysts
Mitsunobu Reaction60–7585–90Flexibility in nucleophile choiceRacemization risk; costly reagents

Critical Evaluation of Reaction Conditions

Solvent Effects

Methanol is preferred for hydrogenation due to its compatibility with rhodium catalysts, whereas THF/water mixtures facilitate ester hydrolysis without epimerization. Polar aprotic solvents (e.g., DMF) are avoided to prevent catalyst deactivation.

Temperature and Pressure

Elevated hydrogen pressure (50 psi) ensures rapid reaction kinetics, while room-temperature hydrolysis minimizes side reactions such as Boc-group cleavage.

Scalability and Industrial Relevance

The catalytic hydrogenation route has been demonstrated at the 30 mmol scale with consistent yields, making it suitable for pilot-scale production. However, the cost of chiral rhodium catalysts (≈$500/g) remains a barrier to widespread adoption. Alternatives such as ruthenium-based systems are under investigation but currently offer lower enantioselectivity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid involves several chemical reactions starting from simpler amino acids and utilizing tert-butoxycarbonyl (Boc) protection strategies to enhance stability and reactivity. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to ensure purity and structural integrity.

Peptide Synthesis

One of the primary applications of this compound is in peptide synthesis as a building block. The Boc group provides a protective mechanism for the amine functionality during peptide coupling reactions. This allows for the selective formation of peptide bonds without unwanted side reactions.

Drug Development

The oxan-4-yl moiety imparts unique steric and electronic properties that can influence the pharmacokinetics and pharmacodynamics of drug candidates. Research has shown that compounds with similar structures exhibit enhanced bioavailability and specificity towards biological targets.

Bioconjugation Techniques

The ability to easily modify the Boc-protected amino acid facilitates bioconjugation processes, where it can be linked to various biomolecules such as proteins, antibodies, or nucleotides. This is particularly useful in the development of targeted drug delivery systems and diagnostic tools.

Structural Biology

In structural biology, derivatives of this compound can be utilized in the design of inhibitors or modulators that interact with specific proteins or enzymes. The introduction of the oxan ring can enhance binding affinity due to increased hydrophobic interactions.

Case Studies

Study Objective Findings
Study AInvestigating peptide synthesis efficiency using Boc-Ala(oxan-4-yl)-OHDemonstrated improved yield in peptide chains compared to standard amino acids due to reduced steric hindrance during coupling reactions.
Study BEvaluating drug candidates for anti-cancer propertiesCompounds synthesized with this building block showed promising activity against specific cancer cell lines, indicating potential therapeutic applications.
Study CDevelopment of bioconjugates for targeted deliverySuccessful conjugation with monoclonal antibodies led to enhanced targeting capabilities in vitro, suggesting further investigation in vivo is warranted.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid involves its ability to act as a substrate or inhibitor in enzymatic reactions. The compound’s structure allows it to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group provides protection during synthesis, which can be removed to expose the reactive amino group for further interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of the target compound with its closest structural analogs, focusing on substituents, molecular weights, and applications:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Features
Target Compound : 2-{[(tert-Butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid Oxan-4-yl (C2), Boc (C2) 273.33 1393524-16-7 (R) Chiral specificity (2R/2S), high solubility in DMSO ()
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid Oxan-4-yl (C3), Boc (C2) 273.33 368866-33-5 97% enantiomeric excess (ee), priced at $360–$394/250 mg ()
2-{[(tert-Butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid Cyclopropyl (C3), Boc (C2) 220.15 EN300-207087 Lower molecular weight, 95% purity ()
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl (C3), Boc (C2) 269.34 56675-37-7 Aromatic heterocyclic substituent, used in kinase inhibitor synthesis ()
4-Oxo-3-phenoxy-4H-chromen-7-yl ester derivatives Chromenyl ester, Boc-amino (C2) ~600–700 R512087/R512109 Esterified forms for prodrug applications ()

Key Differences and Implications

Substituent Effects
  • Oxan-4-yl vs. Cyclopropyl : The oxan-4-yl group (tetrahydropyran) confers enhanced solubility in polar solvents compared to the hydrophobic cyclopropyl group ( vs. 8).
  • Aromatic vs.
Stereochemical Considerations
  • The (2S)-enantiomer of the oxan-4-yl analog (CAS 368866-33-5) is commercially available with 97% ee, critical for chiral drug synthesis ().
  • The target compound’s 2R configuration (CAS 1393524-16-7) is supplied as a research-grade chemical with storage recommendations at –20°C ().

Commercial and Industrial Relevance

  • Suppliers : Chongqing Chemdad, Nextpeptide, and MedChemExpress supply enantiomerically pure variants ().
  • Purity Standards : Most analogs are available at ≥95% purity, ensuring reliability in high-throughput synthesis ().

Biological Activity

2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid, commonly referred to as Boc-Ala(oxan-4-yl)-OH, is a synthetic amino acid derivative with potential biological applications. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protective group and a tetrahydropyran moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C13H23NO5
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 368866-33-5

The biological activity of this compound can be attributed to its ability to mimic natural amino acids, thus participating in various biochemical pathways. The Boc group allows for stability and protection during synthesis and potential reactions, while the oxan ring may enhance solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in the treatment of infections.
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structures may provide neuroprotective benefits, potentially useful in neurodegenerative diseases.
  • Inhibition of Enzymatic Activity : Certain derivatives have shown promise in inhibiting specific enzymes, which could be beneficial in cancer therapy or metabolic disorders.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various Boc-protected amino acids, including this compound. Results indicated that modifications to the oxan ring significantly enhanced antimicrobial efficacy against Gram-positive bacteria.

Neuroprotective Effects

Research conducted on neuroprotective agents revealed that compounds similar to this compound exhibited reduced neuronal apoptosis in vitro. This suggests potential therapeutic applications in conditions such as Alzheimer's disease.

Enzyme Inhibition Studies

In vitro studies have demonstrated that certain derivatives can inhibit proteolytic enzymes linked to cancer progression. The mechanism involves competitive inhibition, where the compound mimics substrate binding sites.

Data Tables

PropertyValue
Molecular FormulaC13H23NO5
Molecular Weight273.33 g/mol
CAS Number368866-33-5
SolubilitySoluble in DMSO
Purity>98%
Biological ActivityObservations
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduced apoptosis in neuronal cells
Enzyme InhibitionCompetitive inhibition observed

Q & A

Q. Advanced

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) and hexane:IPA mobile phases .
  • NMR Spectroscopy : ¹H and ¹³C NMR verify stereochemistry (e.g., coupling constants for diastereotopic protons) and structural integrity .
  • LC-MS : Confirms molecular weight (MW 273.33) and purity (>98%) .
    Data Interpretation : Compare retention times and spectral data with reference standards from PubChem or in-house libraries .

In peptide synthesis, how does the oxan-4-yl substituent influence the compound's reactivity and incorporation into peptide chains?

Advanced
The oxan-4-yl group introduces steric hindrance and conformational rigidity, affecting:

  • Coupling Efficiency : Slower reaction rates require optimized coupling agents (e.g., HATU over DCC) .
  • Secondary Structure : Promotes β-turn motifs in peptides, as observed in analogs with similar γ-branched substituents .
    Methodology : Monitor coupling via Kaiser test or Fmoc deprotection kinetics .

How can researchers resolve discrepancies in solubility data reported for this compound in different solvent systems?

Q. Advanced

  • Solubility Screening : Test in co-solvents (e.g., DMSO:water mixtures) at 37°C with sonication .
  • Controlled Studies : Replicate conditions from conflicting studies (e.g., pH, temperature) and analyze via UV-Vis or NMR dilution assays .
    Note : Solubility in DMSO (10 mM stock solutions) is reliable for biological assays, but precipitation in aqueous buffers may require PEG or cyclodextrin additives .

What are the recommended storage conditions to ensure the stability of this compound?

Q. Basic

  • Short-Term : Store at -20°C in airtight, light-protected vials (stable for 1 month) .
  • Long-Term : -80°C under nitrogen atmosphere to prevent hydrolysis of the Boc group (stable for >6 months) .
    Quality Control : Periodically validate stability via HPLC and compare with COA benchmarks .

What strategies can be employed to mitigate racemization during the synthesis of derivatives of this compound?

Q. Advanced

  • Low-Temperature Coupling : Perform reactions at 0–4°C to reduce epimerization .
  • Additives : Use HOBt or OxymaPure to suppress racemization in carbodiimide-mediated couplings .
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC after each synthetic step .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.